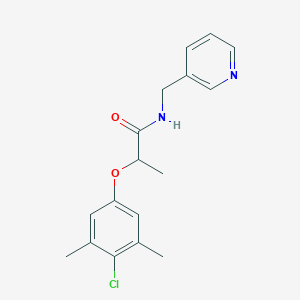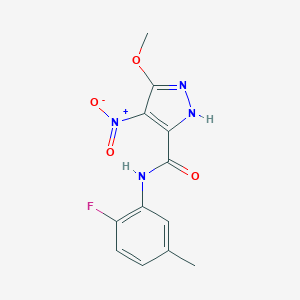
4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group, a methyl group, an iodine atom, and a carboxamide group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Amidation: The formation of the carboxamide group is achieved by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide (NaI), acetone.
Amidation: Amine, coupling agents such as EDCI or DCC.
Major Products Formed
Reduction: Formation of N-{3-amino-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide.
Substitution: Formation of N-{3-nitro-4-methylphenyl}-4-substituted-1-methyl-1H-pyrazole-3-carboxamide.
Amidation: Formation of more complex amide derivatives.
Applications De Recherche Scientifique
4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and carboxamide group may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
4-IODO-1-METHYL-N~3~-(4-METHYL-3-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-{3-nitro-4-methylphenyl}-4-chloro-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of iodine.
N-{3-nitro-4-methylphenyl}-4-bromo-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a bromine atom instead of iodine.
N-{3-nitro-4-methylphenyl}-4-fluoro-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its halogen-substituted analogs.
Propriétés
Formule moléculaire |
C12H11IN4O3 |
|---|---|
Poids moléculaire |
386.15 g/mol |
Nom IUPAC |
4-iodo-1-methyl-N-(4-methyl-3-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11IN4O3/c1-7-3-4-8(5-10(7)17(19)20)14-12(18)11-9(13)6-16(2)15-11/h3-6H,1-2H3,(H,14,18) |
Clé InChI |
MZOXSZKMMWUTCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2I)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2I)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)
METHANONE](/img/structure/B213514.png)

![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)
![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)




![5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213535.png)
